N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride
Overview
Description
N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices such as diet and exercise. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride typically involves the reaction of piperidine derivatives with acetamide under specific conditions. One common method includes the reaction of 3-piperidinol with ethyl acetate in the presence of a base to form the intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides .
Scientific Research Applications
N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride has several scientific research applications:
Antibacterial Activity: It has shown significant growth inhibitory effects against bacterial strains such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus.
Antimicrobial Activities: It has demonstrated moderate to significant activities against microbes like Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans.
Nano-materials and Catalysis: Piperidine derivatives have been used in the synthesis of nano-materials, which are efficient in various chemical reactions.
Pharmaceutical Applications: Studies have shown potential effects on enhancing memory ability in mice, indicating its potential application in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-3-yl)ethyl]acetamide
- N-[2-(piperidin-3-yl)ethyl]acetamide hydrobromide
- N-[2-(piperidin-3-yl)ethyl]acetamide sulfate
Uniqueness
N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
N-(2-piperidin-3-ylethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(12)11-6-4-9-3-2-5-10-7-9;/h9-10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTOQBYFVQFKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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